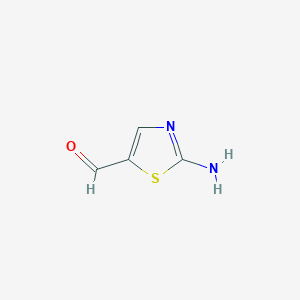

2-Amino-5-formylthiazole

Vue d'ensemble

Description

2-Amino-5-formylthiazole is an organic compound with the molecular formula C₄H₄N₂OS. It is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its crystalline form, which ranges from colorless to slightly yellow. It is sparingly soluble in water but soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylthiazole typically involves the reaction of bromomalonaldehyde with thiourea. This reaction is carried out in the substantial absence of acids or bases to form the hydrobromide salt of this compound, which is then treated with a base to yield the free amine . The reaction conditions are generally mild, and the process can be conducted at ambient or slightly elevated temperatures, often in a nitrogen atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-formylthiazole undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 2-Amino-5-thiazolecarboxylic acid.

Reduction: 2-Amino-5-hydroxymethylthiazole.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Activity

2-Amino-5-formylthiazole and its derivatives have been investigated for their potential as anticancer agents. Research indicates that certain compounds derived from this thiazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from this compound have shown activity against hepatocellular carcinoma and other cancer types.

Case Study:

A study explored the cytotoxic effects of thiazole derivatives on fibroblast cells and seven cancer cell lines. The results demonstrated that specific derivatives had potent cytotoxicity, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. These compounds have exhibited significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.

Case Study:

In a systematic investigation, several thiazole derivatives were tested for their in vitro antibacterial activity. Some compounds displayed remarkable inhibition against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Disperse Dyes

Another prominent application of this compound is in the synthesis of disperse dyes. These dyes are particularly useful for coloring polyester fabrics due to their excellent fastness properties.

Research Findings:

Studies have demonstrated that dyes derived from this compound exhibit good depth of shade and fastness properties when applied to polyester fabrics. The intrinsic properties of the thiazole structure contribute to the brightness and stability of the resulting dyes .

| Property | Dye Derived from this compound |

|---|---|

| Color | Brown/Purple |

| Wash Fastness | Very good to excellent |

| Light Fastness | Moderate to good |

| Application Type | Polyester fabrics |

Summary of Biological Activities

The compound has been associated with various biological activities beyond anticancer and antimicrobial effects:

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, contributing to their therapeutic potential.

- Antifungal Activity: The ability to inhibit fungal growth makes these compounds valuable in treating fungal infections.

- Antiviral Properties: Certain thiazole derivatives have shown promise in antiviral applications, although further research is needed to confirm efficacy .

Mécanisme D'action

The mechanism of action of 2-Amino-5-formylthiazole and its derivatives often involves interaction with specific enzymes or receptors. For example, some derivatives act as phosphodiesterase type 5 inhibitors, which regulate the levels of cyclic guanosine monophosphate (cGMP) in cells. This regulation can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions . The compound can also inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-methylthiazole

- 2-Amino-5-thiazolecarboxaldehyde

- 2-Amino-5-bromothiazole

Comparison: 2-Amino-5-formylthiazole is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. For instance, 2-Amino-4-methylthiazole lacks the aldehyde functionality, making it less reactive in certain oxidation and reduction reactions. The presence of the formyl group in this compound allows for a broader range of chemical transformations and applications in synthetic chemistry .

Activité Biologique

2-Amino-5-formylthiazole (AFT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of AFT, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of AFT has been optimized through various methods. One notable approach involves the reaction of bromomalonaldehyde with thiourea, yielding AFT in high purity and yield (over 80%) without the need for strong acids or bases during the reaction process . This method enhances the efficiency of obtaining AFT compared to previous synthetic routes.

Anticancer Properties

AFT and its derivatives have demonstrated notable anticancer activity across various cancer cell lines. For instance, compounds derived from 2-aminothiazole have shown significant anti-proliferative effects against human leukemia cells (K562) and other cancer types such as PC12 and HepG2 .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | GI (%) |

|---|---|---|---|

| Compound 21 | K562 | 0.06 | - |

| Compound 41 | PC12 | - | 31.4 |

| Compound 88 | NCI-H522 | 0.1 | 31.7 |

These findings suggest that modifications in the thiazole structure can enhance anticancer efficacy, making AFT a promising scaffold for drug development.

Inhibition of Enzymes

AFT has also been studied for its ability to inhibit specific enzymes, particularly phosphodiesterase type 5 (PDE5) and cyclooxygenases (COX-1 and COX-2). Research indicates that certain derivatives exhibit potent inhibitory effects against COX-1 (IC50 = 1.00–6.34 µM) and COX-2 (IC50 = 0.09–0.71 µM), with some compounds showing selectivity for COX-2 over COX-1 .

Table 2: Inhibitory Activity Against COX Isozymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Celecoxib | 7.21 | 0.83 | 8.68 |

| Compound X | - | - | - |

The selectivity index indicates that some AFT derivatives may provide therapeutic benefits in conditions such as inflammation and pain management without the common side effects associated with non-selective NSAIDs.

The mechanism by which AFT exerts its biological effects involves interaction with specific molecular targets within cells. For example, molecular docking studies have revealed that AFT derivatives can form strong hydrogen bonds with active sites in PDE5, leading to enhanced enzyme activity or inhibition depending on structural variations . This duality in action highlights the potential for developing targeted therapies based on the structural characteristics of AFT derivatives.

Case Studies

Several case studies have underscored the potential applications of AFT in therapeutic settings:

- Erectile Dysfunction : Certain derivatives have shown promise as PDE5 enhancers, potentially offering new treatment avenues for erectile dysfunction without the side effects typical of existing therapies .

- Cancer Treatment : The anticancer properties of AFT derivatives have been explored in clinical settings, with ongoing trials assessing their efficacy against various malignancies, including leukemia and solid tumors .

Propriétés

IUPAC Name |

2-amino-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKMBJCDAXLMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372252 | |

| Record name | 2-Amino-5-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-61-8 | |

| Record name | 2-Amino-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.